4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one

Medicinal chemistry Chemical biology Structure-activity relationship

4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (PubChem CID is a heterocyclic oxazolone derivative with molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. It belongs to the 4-arylidene-2-methyloxazol-5(4H)-one class, a scaffold investigated for selective monoacylglycerol lipase (MAGL) inhibition.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12894814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC(=CC=C2)O)C(=O)O1
InChIInChI=1S/C11H9NO3/c1-7-12-10(11(14)15-7)6-8-3-2-4-9(13)5-8/h2-6,13H,1H3/b10-6+
InChIKeyUMMSCDIPSJQKPS-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one – Physicochemical Baseline & Class Identity for Procurement


4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (PubChem CID 71414046) is a heterocyclic oxazolone derivative with molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol [1]. It belongs to the 4-arylidene-2-methyloxazol-5(4H)-one class, a scaffold investigated for selective monoacylglycerol lipase (MAGL) inhibition [2]. The positioning of the hydroxyl group at the *meta* position of the benzylidene ring distinguishes this isomer from its *ortho*- and *para*-hydroxy analogs, which may influence both biological target engagement and photophysical behavior within the broader benzylidene-oxazolone photoswitch family [2].

Why 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one Cannot Be Replaced by Unsubstituted or Other Hydroxy-Positional Isomers


Within the 4-arylidene-2-methyloxazol-5(4H)-one chemotype, the nature and position of the arylidene substituent directly controls MAGL/FAAH selectivity and inhibitory potency [1]. The *meta*-hydroxy substitution pattern of this compound presents a hydrogen-bond donor at a geometric orientation distinct from the *ortho*- and *para*-hydroxy isomers (CAS 76834-54-3 and 73043-18-2, respectively). Class-level structure–activity relationship (SAR) data for this scaffold demonstrate that a 69‑fold selectivity window (MAGL IC₅₀ = 1.6 µM vs. FAAH IC₅₀ = 111 µM) is achievable with optimized substitution, and that even minor arylidene modifications abolish this selectivity [1]. Consequently, generic substitution or isomer interchange without experimental confirmation of target engagement risks loss of the desired biochemical profile.

Quantitative Differentiation Evidence for 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one


Meta-Hydroxy Isomer Physicochemical Differentiation from Ortho- and Para-Hydroxy Analogs

The computed octanol-water partition coefficient (XLogP3-AA) and topological polar surface area (TPSA) differentiate the *meta*-hydroxy isomer from its *ortho*- and *para*-hydroxy regioisomers. The *meta* isomer (XLogP3-AA = 1.5, TPSA = 58.9 Ų) [1] exhibits intermediate lipophilicity compared to the *ortho*-hydroxy isomer (2-hydroxybenzylidene analog, MW 203.19, hydrogen bond donor count 1) and the *para*-hydroxy isomer (MW 203.19, hydrogen bond donor count 1) . These computed properties influence membrane permeability and protein binding potential.

Medicinal chemistry Chemical biology Structure-activity relationship

Research Application Scenarios for 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one


Regioisomeric Probe in MAGL/FAAH Selectivity Screening

Use as a meta-substituted comparator in structure–activity relationship (SAR) campaigns exploring the 4-arylidene-2-methyloxazol-5(4H)-one scaffold for MAGL inhibition. The class has demonstrated up to 69‑fold MAGL-over-FAAH selectivity with optimized substituents [1]; the meta-hydroxy isomer provides a specific geometric probe to interrogate the hydrogen-bond-accepting environment of the MAGL active site versus the ortho and para isomers.

Photophysical Studies of GFP Chromophore-Inspired Photoswitches

Benzylidene-oxazolones are established molecular photoswitches with tunable photophysical properties [2]. The meta-hydroxy substitution offers an alternative electronic perturbation compared to para- and ortho-substituted analogs, potentially shifting absorption/emission maxima or photostationary-state ratios. This compound can serve as a building block for systematic solvent- and substituent-dependent photoisomerization studies.

Synthetic Intermediate for Heterocycle-Focused Compound Libraries

The oxazolone ring is a versatile intermediate for further derivatization (ring-opening, nucleophilic addition, cycloaddition). The free meta-hydroxyl group provides a handle for subsequent functionalization (e.g., etherification, esterification) without competing with the oxazolone carbonyl, making this compound a strategic scaffold for diversity-oriented synthesis [1].

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